molecular formula C19H17Cl2NO3S B2817271 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 2034403-77-3

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2817271
CAS No.: 2034403-77-3
M. Wt: 410.31
InChI Key: DKRIYSUZYGHHGW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO3S/c1-19(24,17-8-12-4-2-3-5-16(12)26-17)11-22-18(23)10-25-15-7-6-13(20)9-14(15)21/h2-9,24H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRIYSUZYGHHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Acetamide Formation: The final step involves the reaction of the hydroxypropyl benzothiophene with 2,4-dichlorophenoxy acetic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl and dichlorophenoxy groups contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: Inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Receptors: Binding to estrogen receptors, potentially exerting anticancer effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide
  • CAS No.: 2034403-77-3
  • Molecular Formula: C₁₉H₁₇Cl₂NO₃S
  • Molecular Weight : 410.31 g/mol
  • Structure: Features a benzothiophene core linked to a hydroxypropyl chain and a 2,4-dichlorophenoxy acetamide group (Figure 1) .

Synthesis: Synthesized via condensation reactions involving chloral hydrate and 2,4-dichlorophenoxyacetic acid derivatives, as inferred from analogous compounds (e.g., compound 3 in ) .

Comparison with Structural Analogs

Structural Features

Compound Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzothiophene, hydroxypropyl, 2,4-dichlorophenoxy C₁₉H₁₇Cl₂NO₃S 410.31
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide 4-Methylphenyl, 2,4-dichlorophenoxy C₁₅H₁₃Cl₂NO₂ 310.18
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS 303.17
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (3) Trichloroethyl, 2,4-dichlorophenoxy C₁₀H₈Cl₅NO₃ 377.44
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide 4-Chlorophenoxy, indole-2-carboxamide C₂₃H₁₈ClN₃O₃ 419.86

Key Observations :

  • The target compound uniquely combines benzothiophene and hydroxypropyl groups, distinguishing it from phenyl or thiazole-based analogs.
  • 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide (MW 310.18) lacks the benzothiophene moiety, reducing steric bulk compared to the target .

Physicochemical Properties

Compound logP Hydrogen Bond Acceptors Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound N/A 3 (estimated) 1 ~30 (estimated)
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide 4.486 3 1 30.7
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N/A 3 1 ~70
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide N/A 5 3 ~90

Key Observations :

  • The target compound likely exhibits moderate lipophilicity (logP ~4–5), comparable to 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide (logP 4.486) .
  • The indole-containing analog () has a higher polar surface area (90 Ų), suggesting lower membrane permeability than the target compound .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a benzothiophene moiety with a dichlorophenoxy group. The molecular formula is C19H18Cl2N2O3SC_{19}H_{18}Cl_2N_2O_3S, with a molecular weight of approximately 403.33 g/mol. Its structure can be described as follows:

  • Benzothiophene moiety : Contributes to the compound's lipophilicity and biological interactions.
  • Dichlorophenoxy group : Known for its herbicidal properties, it may also exhibit anti-inflammatory effects.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

  • COX-2 Inhibition : Similar compounds have demonstrated the ability to selectively inhibit the COX-2 enzyme, which is involved in inflammatory processes. Molecular docking studies indicate that this compound can effectively bind to the active site of COX-2, potentially leading to reduced inflammation and pain relief .
  • Antimicrobial Activity : The benzothiophene structure has been associated with antimicrobial properties. Research suggests that compounds with similar structural features can inhibit various bacterial strains, indicating potential use in treating infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzothiophene Core : The initial step involves cyclization reactions using halogenated precursors and organometallic reagents.
  • Introduction of Hydroxypropyl Group : This is achieved through nucleophilic substitution reactions.
  • Attachment of Dichlorophenoxy Acetamide : The final step involves coupling reactions that link the dichlorophenoxy group to the hydroxypropyl benzothiophene derivative.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX-2 InhibitionSelectively inhibits COX-2 enzyme activity
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryPotential reduction in inflammation

Case Studies and Research Findings

  • Molecular Docking Studies : Research conducted using AutoDock Vina revealed that this compound binds effectively to COX-2 with a binding energy lower than that of traditional inhibitors like 2-(2,4-dichlorophenoxy)acetic acid .
  • In Vitro Studies : A study assessing the antimicrobial effects showed that derivatives of benzothiophene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.
  • Therapeutic Applications : Given its dual action as an anti-inflammatory and antimicrobial agent, this compound is being investigated for potential applications in treating chronic inflammatory diseases and infections.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ verify proton environments and carbon frameworks (e.g., benzothiophene aromatic signals at δ 7.2–7.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 359.42 for C₁₉H₁₈FNO₃S derivatives) .
  • Melting point analysis : Sharp melting ranges (e.g., 98–102°C) indicate purity, as seen in related acetamides .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized assays : Use consistent enzyme sources (e.g., recombinant caspase-7) and buffer conditions (pH 7.4, 25°C) .
  • Purity validation : Employ HPLC (>95% purity) and elemental analysis (C, H, N within ±0.5% of theoretical) .
  • Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors (e.g., z-DEVD-fmk for caspases) .

What in silico approaches are suitable for predicting the mechanism of action of this compound?

Advanced Research Question

  • Molecular docking : Use software like AutoDock to model interactions with caspase-3/7 active sites, focusing on the dichlorophenoxy group’s hydrophobic contacts .
  • MD simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes in the target protein .
  • QSAR modeling : Train models on derivatives’ logP and IC₅₀ data to predict bioactivity of untested analogs .

How can the hydroxypropyl group influence the compound’s pharmacokinetic properties?

Basic Research Question

  • Solubility : The hydroxyl group enhances water solubility, measurable via shake-flask method (e.g., 1.2 mg/mL in PBS) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to track hydroxylation or glucuronidation using LC-MS .
  • Permeability : Assess Caco-2 monolayer permeability (Papp > 1 × 10⁻⁶ cm/s) to predict oral bioavailability .

What strategies optimize yield in multi-step syntheses of this compound?

Advanced Research Question

  • Stepwise purification : Isolate intermediates via column chromatography (silica gel, hexane:EtOAc gradients) before final coupling .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., amine activation) to improve scalability and safety .
  • Catalyst recycling : Recover TBTU via aqueous extraction (pH 7–8) to reduce costs .

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